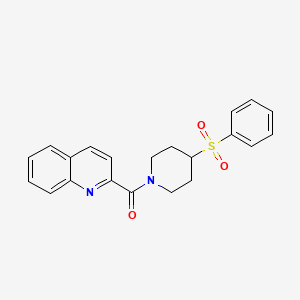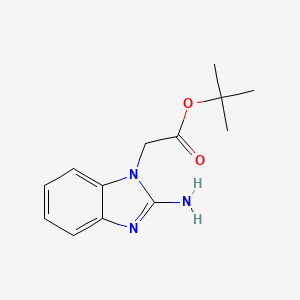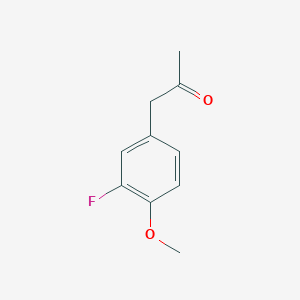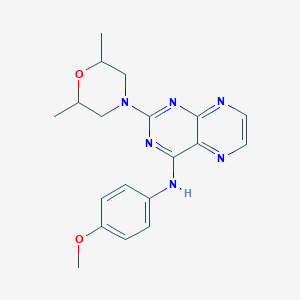![molecular formula C12H14Cl2N2O3 B2460286 Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate CAS No. 956335-42-5](/img/structure/B2460286.png)
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMF-DMA, and it is a derivative of the natural product, FR901464. DMF-DMA has been found to have various biological activities, such as anti-cancer and anti-inflammatory properties. In
Mechanism of Action
DMF-DMA has been found to inhibit the activity of the splicing factor, SF3B1, which is involved in the splicing of pre-mRNA. This inhibition leads to the alteration of splicing patterns, which results in the downregulation of genes that are involved in cell cycle progression and the upregulation of genes that are involved in apoptosis. This mechanism of action is responsible for the anti-cancer properties of DMF-DMA.
Biochemical and Physiological Effects:
DMF-DMA has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. DMF-DMA has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMF-DMA has several advantages for lab experiments. The compound is stable under normal laboratory conditions, and it can be easily synthesized using standard organic chemistry techniques. However, DMF-DMA has some limitations for lab experiments. The compound is insoluble in water, which makes it difficult to administer to cells in vitro. Additionally, the compound has a low bioavailability, which makes it difficult to administer to animals in vivo.
Future Directions
There are several future directions for research on DMF-DMA. The compound has shown promising results in the treatment of cancer and inflammatory diseases, and further research is needed to explore its potential in these areas. Additionally, DMF-DMA has been found to have anti-fungal properties, which make it a potential candidate for the treatment of fungal infections. Further research is needed to explore the potential of DMF-DMA in this area. Finally, DMF-DMA has been found to have a low toxicity profile, which makes it a potential candidate for drug development. Further research is needed to explore the potential of DMF-DMA as a drug candidate.
Synthesis Methods
DMF-DMA is synthesized through a multi-step process that involves the reaction of FR901464 with various reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The final product is obtained through purification using chromatography techniques.
Scientific Research Applications
DMF-DMA has been found to have various biological activities, which make it a potential candidate for research in the fields of medicine and pharmacology. The compound has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. DMF-DMA has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
methyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-6(2)9(12(18)19-3)16-11(17)7-4-8(13)10(14)15-5-7/h4-6,9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZXLJXPZLRQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2460203.png)
![Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2460204.png)
![1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460206.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2460209.png)
![Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride](/img/structure/B2460210.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide](/img/structure/B2460215.png)
![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2460220.png)

![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)

![5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2460226.png)